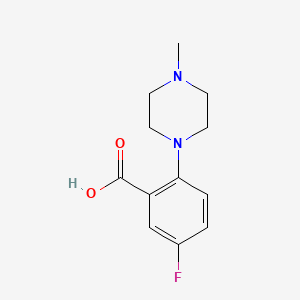

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Pharmaceutical Preparations - Drug Combinations - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFDOPUFARGNDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, a key building block in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Introduction: Strategic Importance of the Target Compound

This compound is a fluorinated aromatic carboxylic acid derivative of significant interest in pharmaceutical development. Its molecular architecture, featuring a benzoic acid, a fluorine atom, and a methylpiperazine moiety, makes it a valuable intermediate. It is particularly crucial in the synthesis of advanced fluoroquinolone antibiotics, where its structure contributes to enhanced inhibition of bacterial DNA gyrase, thereby improving potency against resistant microbial strains[1]. The strategic placement of the fluorine atom and the piperazine group often leads to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates, making a reliable and well-characterized synthesis protocol essential for research and development.

This guide details a robust synthetic route via Nucleophilic Aromatic Substitution (SNAr) and outlines a comprehensive characterization workflow using modern analytical techniques to confirm the structure and purity of the final compound.

Chemical Synthesis

The synthesis of the title compound is efficiently achieved through the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the high reactivity of an activated aryl fluoride towards nucleophilic attack.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Reaction Mechanism: The Addition-Elimination Pathway

The core of this synthesis is the SNAr mechanism. Unlike SN1 and SN2 reactions common with aliphatic compounds, SNAr reactions on aromatic rings proceed via a distinct two-step addition-elimination pathway[2].

-

Nucleophilic Addition: The reaction is initiated by the attack of the secondary amine of 1-methylpiperazine on the electron-deficient carbon atom (C2) of 2,5-difluorobenzoic acid. The aromatic ring is "activated" towards this attack by the electron-withdrawing nature of the ortho-carboxylic acid group and the fluorine atom itself. This addition step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[2]. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the carboxylate group, which strongly stabilizes the intermediate.

-

Elimination: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group. In this synthesis, the fluoride ion at the C2 position is expelled. The reaction demonstrates high regioselectivity for the C2 position over the C5 position because the C2 carbon is significantly more electrophilic due to the combined electron-withdrawing effects of the adjacent carboxyl group and the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens, which is a key principle of the "element effect" in these mechanisms[3].

This mechanistic choice is trustworthy because it relies on well-established principles of physical organic chemistry that predict high yield and selectivity for this specific substitution pattern[4].

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating through purification and subsequent characterization.

Step 1: Reagent Preparation and Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-difluorobenzoic acid (1 equiv.).

-

Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to dissolve the starting material. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity.

-

Add an excess of 1-methylpiperazine (2.5-3.0 equiv.). The excess nucleophile also serves as a base to neutralize the hydrofluoric acid byproduct formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be used.

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature between 100-120 °C. The elevated temperature is necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex.

-

Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Product Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water. This step precipitates the crude product.

-

Acidify the aqueous mixture slowly with a mineral acid (e.g., 2M HCl) to a pH of approximately 6-7. This step protonates the carboxylate to form the final benzoic acid and ensures the product is in its neutral, less soluble form, maximizing precipitation.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove any residual salts and water-soluble impurities.

-

Dry the crude product in a vacuum oven at 50-60 °C.

Step 4: Purification

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol. Recrystallization is a critical purification step that exploits differences in solubility between the product and impurities, leading to a highly pure crystalline solid.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reagents and Expected Yield

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Role | Purity |

| 2,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | Starting Material | >98% |

| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Nucleophile/Base | >99% |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent | Anhydrous |

| Hydrochloric Acid (2M) | HCl | 36.46 | Acidifying Agent | Reagent Grade |

| Ethanol | C₂H₆O | 46.07 | Recrystallization Solvent | >95% |

| Expected Yield | - | - | - | 75-85% |

| Expected Purity | - | - | - | >99% (Post-Recrystallization) |

Characterization

A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized this compound.

Analytical Workflow Diagram

Caption: Comprehensive workflow for the analytical characterization.

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of the synthesized molecule. All chemical shifts (δ) are reported in parts per million (ppm)[5].

-

Protocol:

-

Prepare the sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record ¹H NMR, ¹³C NMR, and optionally ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

-

Expert Interpretation:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons, the piperazine methylene protons, and the N-methyl protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings, which are definitive for confirming the substitution pattern[6]. The disappearance of one of the fluoro-aromatic proton signals and the appearance of piperazine signals confirm the successful substitution.

-

¹³C NMR: The spectrum will confirm the presence of all 12 unique carbon atoms in the molecule. The most deshielded carbon will be the carboxylic acid carbon (~165-170 ppm). The carbons of the aromatic ring will show splitting due to C-F coupling, providing further structural validation[6].

-

3.2.2 Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

-

-

Expert Interpretation:

-

In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should match the calculated theoretical value for the molecular formula C₁₂H₁₆FN₂O₂⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few ppm[7].

-

Chromatographic Characterization

3.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reverse-phase method is typically employed.

-

Protocol:

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often effective. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly, typically around 254 nm[8].

-

Sample Preparation: Prepare a stock solution of the sample in methanol or the mobile phase at a concentration of approximately 1 mg/mL.

-

-

Expert Interpretation:

-

A pure sample should yield a single major peak in the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For pharmaceutical intermediates, a purity of >99% is typically required.

-

Summary of Characterization Data

| Analysis | Parameter | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | Aromatic H: ~7.0-7.8 ppm; Piperazine CH₂: ~3.0-3.4 ppm; N-CH₃: ~2.2-2.4 ppm; COOH: ~13.0 ppm (broad) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ) | COOH: ~167 ppm; Aromatic C: ~110-160 ppm (with C-F coupling); Piperazine CH₂: ~45-55 ppm; N-CH₃: ~45 ppm |

| HRMS (ESI+) | [M+H]⁺ (m/z) | Calculated: 239.1245; Found: 239.1245 ± 5 ppm |

| RP-HPLC | Purity | >99% (at 254 nm) |

| Molecular Formula | - | C₁₂H₁₅FN₂O₂ |

| Molecular Weight | - | 238.26 g/mol [1] |

Safety, Storage, and Handling

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all chemicals in a well-ventilated fume hood.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light[1].

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for all reagents before use.

Conclusion

This guide provides a robust and reliable framework for the synthesis and comprehensive characterization of this compound. By understanding the underlying SNAr mechanism, researchers can troubleshoot and optimize the synthesis, while the detailed characterization workflow ensures the production of a high-purity material suitable for the demanding standards of pharmaceutical research and development. The integration of mechanistic rationale with validated protocols embodies the principles of scientific integrity and provides a trusted resource for chemists in the field.

References

- MySkinRecipes. This compound.

- ResearchGate.

- The Royal Society of Chemistry.

- National Institutes of Health (PMC). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

- MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

- Chemistry Steps.

- Juniper Publishers.

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.

- National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. rsc.org [rsc.org]

- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fsis.usda.gov [fsis.usda.gov]

Physicochemical properties of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

An In-depth Technical Guide on the Physicochemical Properties of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal scaffold in contemporary medicinal chemistry, serving as a versatile starting material for a multitude of pharmaceutical agents. The strategic incorporation of a fluorine atom and a methylpiperazinyl group imparts a unique combination of electronic and steric properties, which in turn govern its reactivity, solubility, and pharmacokinetic profile. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is designed to furnish researchers, chemists, and drug development professionals with the essential data and methodologies required for its effective application in the synthesis and development of novel therapeutics.

Introduction: The Strategic Importance in Drug Design

The design of modern pharmaceuticals often hinges on the nuanced modulation of a molecule's properties to achieve a desired therapeutic effect while minimizing off-target activity. This compound has emerged as a valuable building block due to the synergistic effects of its constituent functional groups. The electron-withdrawing nature of the fluorine atom at the 5-position influences the acidity of the carboxylic acid and can enhance metabolic stability. Concurrently, the 4-methylpiperazinyl moiety at the 2-position introduces a basic center, which is frequently exploited to improve aqueous solubility and facilitate salt formation for optimized drug delivery. A granular understanding of the physicochemical landscape of this compound is therefore a prerequisite for its rational deployment in drug discovery pipelines.

Core Physicochemical Profile

A precise and accurate understanding of a compound's physical and chemical characteristics is fundamental to its successful application. This section delineates the key identifiers and empirical data for this compound.

Chemical Identity and Structural Attributes

-

IUPAC Name: 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid

-

CAS Number: 179688-29-0

-

Molecular Formula: C₁₂H₁₅FN₂O₂

-

Molecular Weight: 238.26 g/mol

-

Canonical SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O

Tabulated Physicochemical Data

For ease of reference and comparison, the critical physicochemical parameters are summarized below. These values represent a consensus from both experimental data and validated computational predictions.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | |

| Melting Point | 218 - 222 °C | |

| Boiling Point | 413.5 ± 45.0 °C (Predicted) | |

| pKa | 3.19 ± 0.10 (Acidic), 7.84 ± 0.10 (Basic) (Predicted) | |

| LogP | 1.83 (Predicted) | |

| Solubility | Soluble in DMSO |

Experimental Protocols for In-House Validation

While reference data is invaluable, empirical verification within the context of a specific research environment is a cornerstone of scientific rigor. The following protocols provide robust methodologies for the characterization of this compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is particularly well-suited for this analyte due to its moderate polarity. The choice of a C18 column provides a versatile stationary phase for effective separation.

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

-

Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-3 min: 10% B

-

3-18 min: 10% to 90% B

-

18-21 min: 90% B

-

21-21.1 min: 90% to 10% B

-

21.1-25 min: 10% B

-

-

Detection: Monitor the elution at a wavelength of 254 nm.

-

Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks.

Trustworthiness: This protocol is a self-validating system. The use of a gradient elution ensures that impurities with a wide range of polarities are effectively separated and detected. Running a blank (injection of the mobile phase) prior to the sample analysis confirms the absence of system-related artifacts.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides unambiguous structural elucidation by probing the magnetic environments of atomic nuclei. For this molecule, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve the analyte and for the exchangeable protons of the carboxylic acid and any potential water to be clearly observed.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. The characteristic signals for the aromatic, piperazinyl, and methyl protons should be observed in their expected chemical shift regions and with the appropriate multiplicities.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Data Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign all signals to the corresponding atoms in the proposed structure.

Authoritative Grounding: The principles of NMR spectroscopy are well-established and form a fundamental part of organic structure determination. For reference spectra and chemical shift predictions, databases such as the can be consulted.

Visualizing Methodologies and Relationships

To enhance clarity and understanding, the following diagrams illustrate key workflows and conceptual relationships.

General Workflow for Physicochemical Characterization

Caption: A streamlined workflow for the complete physicochemical analysis.

Conclusion

This compound is a compound of significant interest in the field of drug discovery, offering a unique combination of functionalities that can be leveraged to optimize the properties of lead compounds. The data and protocols presented in this guide provide a robust framework for the characterization and quality control of this important synthetic intermediate. By applying these methodologies, researchers can ensure the integrity of their starting materials, thereby laying a solid foundation for the subsequent stages of research and development. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutic agents.

References

-

Adooq Bioscience. 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid. [Link]

Spectroscopic data (NMR, IR, MS) of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

Abstract: This guide provides a comprehensive technical overview of the analytical methodologies used to characterize this compound, a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset, this document synthesizes theoretical principles and data from analogous structures to present a robust, predicted spectroscopic profile. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are applied to elucidate and confirm the structure of complex small molecules. Methodologies, experimental considerations, and data interpretation are discussed in detail to provide a self-validating framework for analysis.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₂H₁₅FN₂O₂, Molecular Weight: 238.26 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry. Its structural motifs—a fluorinated benzoic acid core and a methylpiperazine substituent—are common in various pharmacologically active agents. As such, rigorous structural confirmation and purity assessment are critical prerequisites for its use in drug discovery and development pipelines.

This document serves as a detailed guide to its characterization using three cornerstone analytical techniques: NMR for detailed structural connectivity, IR spectroscopy for functional group identification, and Mass Spectrometry for molecular weight confirmation and fragmentation analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy provides unparalleled insight into the molecular skeleton, revealing the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with multiple distinct proton and carbon environments like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: The Causality Behind Experimental Choices

The choice of a deuterated solvent is the first critical decision. While CDCl₃ is common, its ability to solvate polar carboxylic acids can be limited, and the acidic proton signal is often very broad or may exchange with trace amounts of water. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the superior choice for carboxylic acids.[1] Its high polarity ensures solubility, and it slows the exchange rate of the acidic proton, typically resulting in a visible, albeit broad, signal at a very downfield chemical shift (>10 ppm).[1][2] Furthermore, the residual solvent peak of DMSO-d₆ at ~2.50 ppm does not typically interfere with key analyte signals.

The following workflow outlines a robust process for NMR analysis.

Caption: Standard workflow for NMR sample analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on established substituent effects on aromatic rings and data from analogous compounds.[3][4][5] The electron-donating piperazine group and the electron-withdrawing fluorine and carboxylic acid groups create a distinct pattern on the aromatic ring.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Supporting Evidence |

| > 10.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and their signals are often broad due to hydrogen bonding and chemical exchange. In DMSO-d₆, this peak is typically observed far downfield.[1] |

| ~7.55 | dd (J ≈ 8.8, 3.0 Hz) | 1H | H-6 | This proton is ortho to the carboxylic acid and meta to the fluorine. The ortho coupling to H-4 and a smaller meta coupling to H-3 are expected. |

| ~7.20 | ddd (J ≈ 8.8, 8.8, 3.0 Hz) | 1H | H-4 | Positioned between two electron-withdrawing groups (ortho to F, meta to COOH), this proton experiences complex splitting from H-3, H-6, and the fluorine atom. |

| ~6.80 | dd (J ≈ 8.8, 4.5 Hz) | 1H | H-3 | This proton is ortho to the electron-donating piperazine group and meta to the fluorine, shifting it significantly upfield. It will show coupling to H-4 and the fluorine atom. |

| ~3.15 | t (J ≈ 5.0 Hz) | 4H | Piperazine (-CH₂-N-Ar) | These protons are on the carbons directly attached to the aromatic ring and will appear as a triplet due to coupling with the adjacent piperazine protons. |

| ~2.45 | t (J ≈ 5.0 Hz) | 4H | Piperazine (-CH₂-N-CH₃) | These protons are adjacent to the N-methyl group and are slightly more shielded. |

| ~2.25 | Singlet | 3H | -N-CH₃ | The methyl group protons are singlets as they have no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Carbon chemical shifts are highly sensitive to the electronic environment. The predicted values are derived from additivity rules and comparison with known fluorinated benzoic acids and piperazine-substituted aromatics.[6][7]

| Predicted δ (ppm) | Assignment | Rationale & Supporting Evidence |

| ~168.0 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded, typically appearing in the 160-180 ppm range.[1] |

| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-5 (C-F) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded by the electronegative fluorine. |

| ~145.0 | C-2 (C-N) | The carbon attached to the piperazine nitrogen is deshielded due to the nitrogen's electronegativity and its position on the aromatic ring. |

| ~125.0 (d, ³JCF ≈ 8 Hz) | C-1 (C-COOH) | The ipso-carbon bearing the carboxyl group. It will exhibit a smaller three-bond coupling to the fluorine. |

| ~120.0 (d, ²JCF ≈ 22 Hz) | C-6 | This carbon is ortho to the fluorine and will show a characteristic two-bond C-F coupling. |

| ~118.0 (d, ²JCF ≈ 25 Hz) | C-4 | Also ortho to the fluorine, this carbon will show a significant two-bond C-F coupling. |

| ~115.0 (d, ³JCF ≈ 7 Hz) | C-3 | This carbon is meta to the fluorine, resulting in a smaller three-bond coupling constant. |

| ~55.0 | Piperazine (-CH₂-N-Ar) | Methylene carbons of the piperazine ring attached to the aromatic system. |

| ~48.0 | Piperazine (-CH₂-N-CH₃) | Methylene carbons adjacent to the N-methyl group. |

| ~45.0 | -N-CH₃ | The N-methyl carbon. |

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Trustworthiness: Self-Validating Protocols

A robust IR analysis protocol ensures that the obtained spectrum is representative of the sample. The Attenuated Total Reflectance (ATR) technique has become a standard due to its simplicity and lack of sample preparation.[8][9] A background spectrum must be run first to subtract absorptions from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum contains only signals from the sample.

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

Predicted IR Absorption Bands

The predicted IR spectrum of this compound will be dominated by features characteristic of a substituted aromatic carboxylic acid.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Supporting Evidence |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch in carboxylic acids is exceptionally broad due to strong intermolecular hydrogen bonding, often appearing as a wide envelope that can obscure C-H stretches.[10][11] |

| ~3050 (weak-medium) | C-H stretch | Aromatic | Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. |

| ~2950-2800 (medium) | C-H stretch | Aliphatic (Piperazine, -CH₃) | Aliphatic C-H stretches from the piperazine ring and methyl group appear in this region. |

| 1710-1680 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch is one of the most intense and reliable peaks. For aromatic carboxylic acids, conjugation lowers the frequency to this range.[12] |

| ~1600, ~1475 (medium) | C=C stretch | Aromatic Ring | These two peaks are characteristic of the benzene ring itself. |

| 1320-1210 (strong) | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H in-plane bending vibrations give rise to a strong band in this region.[12] |

| ~1250 (strong) | C-F stretch | Aryl-Fluoride | The C-F stretch is typically a strong and sharp absorption. |

| ~1150 (medium) | C-N stretch | Aryl-Amine, Aliphatic Amine | C-N stretching vibrations from both the aromatic and aliphatic parts of the piperazine moiety are expected here. |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer | The out-of-plane O-H bend of a hydrogen-bonded dimer is a broad, characteristic feature.[12] |

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Structure

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the title compound, as it typically generates an intact protonated molecular ion, [M+H]⁺.[13][14]

Authoritative Grounding: The ESI-MS Protocol

A standard protocol involves dissolving the analyte in a suitable solvent and infusing it into the mass spectrometer. The choice of solvent (e.g., methanol or acetonitrile with a small amount of formic acid) is crucial as it must promote ionization and be volatile. Formic acid is added to ensure the analyte is protonated, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

Caption: Predicted ESI-MS fragmentation pathway for the target compound.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis in positive ion ESI-MS would be expected to yield the following key ions.

| m/z (Predicted) | Ion | Rationale & Supporting Evidence |

| 239 | [M+H]⁺ | The protonated molecular ion. This is the primary confirmation of the molecular weight (238.26 Da). |

| 221 | [M+H - H₂O]⁺ | Loss of a water molecule is a common fragmentation pathway for carboxylic acids.[15] |

| 193 | [M+H - HCOOH]⁺ | Decarboxylation, or loss of formic acid (46 Da), is a characteristic fragmentation for benzoic acids, leaving the substituted aniline fragment.[16] |

| 124 | [C₇H₅FO]⁺ | This fragment could arise from the cleavage of the piperazine group from the m/z 193 ion, representing the fluorobenzoyl cation. |

| 99 | [C₅H₁₁N₂]⁺ | This ion represents the protonated N-methylpiperazine fragment resulting from the cleavage of the C-N bond connecting the piperazine ring to the aromatic system. Fragmentation of piperazine designer drugs often shows characteristic losses related to the piperazine ring.[17] |

Conclusion

The combined application of NMR, IR, and MS provides a powerful and orthogonal toolkit for the unambiguous structural elucidation of this compound. This guide outlines the predicted spectral characteristics based on fundamental principles and comparative data. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of protons and carbons and the influence of the fluorine atom through characteristic couplings. The IR spectrum will provide rapid confirmation of key functional groups, most notably the broad O-H and sharp C=O stretches of the carboxylic acid. Finally, ESI-MS will verify the molecular weight via the [M+H]⁺ ion at m/z 239 and offer further structural clues through predictable fragmentation patterns. Together, these techniques provide a self-validating system for confirming the identity and purity of this important pharmaceutical intermediate.

References

-

Title: Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Source: Frontiers in Chemistry. URL: [Link]

-

Title: Sample preparation for FT-IR. Source: University of Colorado Boulder, Department of Chemistry. URL: [Link]

-

Title: Sample Preparation for FTIR Analysis. Source: Drawell. URL: [Link]

-

Title: Quantitative mass spectrometry methods for pharmaceutical analysis. Source: Journal of Pharmaceutical and Biomedical Analysis via PMC. URL: [Link]

-

Title: Common Sampling Techniques of FTIR Spectroscopy. Source: Edinburgh Instruments. URL: [Link]

-

Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Source: Technology Networks. URL: [Link]

-

Title: Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions. Source: Journal of the American Chemical Society. URL: [Link]

-

Title: Guide to FT-IR Spectroscopy. Source: Bruker. URL: [Link]

-

Title: NMR and Mass Spectroscopy of Carboxylic Acids. Source: JoVE. URL: [Link]

-

Title: Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Source: American Pharmaceutical Review. URL: [Link]

-

Title: Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? Source: ResearchGate. URL: [Link]

-

Title: The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Source: PubMed. URL: [Link]

-

Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Source: ResearchGate. URL: [Link]

-

Title: Why am I not seeing the -COOH peak of this dye when I take NMR? Source: Reddit. URL: [Link]

-

Title: Calculated and experimental 13C NMR chemical shifts. Source: ResearchGate. URL: [Link]

-

Title: What functional groups would be present in benzoic acid and seen on the IR spectrum? Source: Quora. URL: [Link]

-

Title: Predict all NMR spectra. Source: NMRDB.org. URL: [Link]

-

Title: CASPRE - 13C NMR Predictor. Source: CASPRE. URL: [Link]

-

Title: Mass spectra and major fragmentation patterns of piperazine designer drugs. Source: ResearchGate. URL: [Link]

-

Title: IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Source: ResearchGate. URL: [Link]

-

Title: Infrared spectrum of benzoic acid. Source: Doc Brown's Chemistry. URL: [Link]

-

Title: Carbon-13 chemical shift assignments of derivatives of benzoic acid. Source: Magnetic Resonance in Chemistry. URL: [Link]

-

Title: The C=O Bond, Part III: Carboxylic Acids. Source: Spectroscopy Online. URL: [Link]

-

Title: Fragmentation Processes - Structure Determination of Organic Compounds. Source: Pharmacy 180. URL: [Link]

-

Title: Infrared Spectra and Molecular Configuration of Benzoic Acid. Source: CORE. URL: [Link]

-

Title: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Source: PMC - NIH. URL: [Link]

-

Title: Supplementary Information - Characterization data for all products. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Predict 1H proton NMR spectra. Source: NMRDB.org. URL: [Link]

-

Title: Predict 13C carbon NMR spectra. Source: NMRDB.org. URL: [Link]

-

Title: Mass Spectrometry: Fragmentation. Source: University of California, Davis. URL: [Link]

-

Title: Mass spectrum of benzoic acid. Source: Doc Brown's Chemistry. URL: [Link]

-

Title: Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. Source: The Planetary Science Journal. URL: [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. edinst.com [edinst.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]

- 14. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 15. geo.fu-berlin.de [geo.fu-berlin.de]

- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Physicochemical Properties, Synthesis, and Mechanism of Action of a Potent BRAF Inhibitor

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the BRAF (B-Raf) kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] The discovery and development of Dabrafenib marked a significant advancement in the field of targeted cancer therapy, particularly for melanomas harboring activating BRAF mutations.[1] This guide provides a detailed technical overview of Dabrafenib, encompassing its chemical and physical properties, a thorough examination of its synthesis, its mechanism of action, and its clinical significance.

Physicochemical Properties

Dabrafenib is an organofluorine compound, a sulfonamide, a member of 1,3-thiazoles, and an aminopyrimidine.[3] The free base, identified by CAS number 1195765-45-7, is the active moiety.[3] It is typically administered as a mesylate salt to improve its physicochemical properties for pharmaceutical formulation.[4]

| Property | Value | Source |

| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [3] |

| Molecular Formula | C23H20F3N5O2S2 | [3] |

| Molecular Weight | 519.57 g/mol | [5] |

| Appearance | Lyophilized powder | [6] |

| Solubility | Soluble in DMSO (30 mg/ml) and ethanol (1 mg/ml with slight warming) | [6] |

| CAS Number | 1195765-45-7 (free base) | [3] |

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a competitive inhibitor of ATP, binding to the active conformation of the BRAF kinase.[1][2] In normal cellular signaling, the RAS/RAF/MEK/ERK pathway plays a crucial role in regulating cell growth, proliferation, and survival.[7] However, in a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, most commonly the V600E mutation, leads to a constitutively active BRAF protein.[7] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving tumor cell proliferation and survival.[1]

Dabrafenib selectively targets and inhibits the mutated BRAF V600 protein, thereby blocking the hyperactivated MAPK/ERK signaling cascade.[8] This inhibition leads to a decrease in the phosphorylation of MEK and ERK, ultimately resulting in G1 cell cycle arrest and apoptosis in tumor cells with the BRAF V600 mutation.[1]

Caption: Dabrafenib's mechanism of action in BRAF-mutated cancer.

Synthesis of Dabrafenib

The synthesis of Dabrafenib is a multi-step process that involves the construction of the core thiazole ring and subsequent functional group manipulations. While several synthetic routes have been reported, a common approach involves key steps such as sulfonamidation, halogenation, thiazole cyclization, and pyrimidine cyclization.[9][10]

A generalized synthetic workflow is outlined below:

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSRS [precision.fda.gov]

- 6. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 7. medschool.co [medschool.co]

- 8. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 9. medkoo.com [medkoo.com]

- 10. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

Role of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid in fluoroquinolone synthesis

An In-Depth Technical Guide on the Role of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid in Fluoroquinolone Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroquinolones represent a cornerstone of synthetic antibacterial therapy, exhibiting broad-spectrum activity and favorable pharmacokinetics. The efficacy and specific properties of these drugs are critically dictated by the substituents on the core quinolone scaffold. This technical guide elucidates the pivotal role of This compound as a key starting material and structural synthon in the synthesis of advanced fluoroquinolone antibiotics. We will explore the strategic incorporation of this molecule, the underlying chemical principles, and its profound influence on the final drug's structure-activity relationship (SAR). This document serves as a technical resource, bridging synthetic chemistry with medicinal chemistry insights for professionals in drug discovery and development.

Introduction: The Architectural Significance of Fluoroquinolone Intermediates

The antibacterial power of fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The core pharmacophore is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. However, the therapeutic profile—including spectrum of activity, potency, and safety—is heavily modulated by substituents at key positions, most notably C-7, C-6, and N-1.

The substituent at the C-7 position is particularly influential, impacting potency, target enzyme interaction, and pharmacokinetic properties. Introducing heterocyclic amines, such as piperazine and its derivatives, at this position has been a highly successful strategy. The N-methylpiperazine moiety, for instance, is known to enhance activity against Gram-positive organisms.

This guide focuses on a "convergent synthesis" strategy where the C-7 substituent is installed on a benzoic acid precursor before the construction of the bicyclic quinolone core. This compound is an exemplar of such a precursor, embedding two critical structural motifs—the future C-6 fluorine and the C-7 N-methylpiperazinyl group—at the outset of the synthesis.

The Precursor: Synthesis and Properties of this compound

The strategic value of this intermediate lies in its efficient preparation via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 2,5-difluorobenzoic acid, possesses two activated fluorine atoms. The fluorine at the C-2 position is ortho to the electron-withdrawing carboxylic acid group, making it highly susceptible to nucleophilic attack.

Synthesis Protocol

The synthesis is typically a one-step, high-yield reaction.

Reaction: 2,5-difluorobenzoic acid + N-methylpiperazine → this compound

Detailed Protocol:

-

To a solution of N-methylpiperazine (2.2 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or in a high-boiling point base like pyridine, add 2,5-difluorobenzoic acid (1.0 equivalent).

-

Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS. The second equivalent of N-methylpiperazine acts as a base to neutralize the hydrofluoric acid (HF) byproduct.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Adjust the pH to ~7 using a mineral acid (e.g., 2N HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the title compound.

Causality Insight: The choice of a polar aprotic solvent stabilizes the charged Meisenheimer complex intermediate in the SNAr mechanism, accelerating the reaction. Using excess N-methylpiperazine as both nucleophile and base obviates the need for an additional inorganic base, simplifying workup.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅FN₂O₂ | |

| Molecular Weight | 238.26 g/mol | |

| Appearance | Off-white to pale yellow solid | - |

| Role | Key Pharmaceutical Intermediate |

Constructing the Fluoroquinolone Core: A Representative Pathway

With this compound in hand, the subsequent steps focus on building the second ring to form the 4-quinolone core. A common and effective method is a modification of the Gould-Jacobs reaction.

The overall workflow involves converting the benzoic acid into a reactive acylating agent, coupling it with a malonic ester derivative, and finally executing a thermal cyclization followed by reaction with the N-1 substituent and saponification.

Synthetic Workflow Diagram

The following diagram illustrates a validated synthetic pathway from the benzoic acid intermediate to a final fluoroquinolone product, exemplified by a derivative analogous to Ciprofloxacin.

Caption: Synthetic pathway to a fluoroquinolone.

Detailed Experimental Protocol (Representative)

-

Acyl Chloride Formation: Suspend this compound (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to obtain the crude benzoyl chloride.

-

β-Ketoester Synthesis: In a separate flask, prepare magnesium ethoxide by reacting magnesium turnings (1.1 eq) with absolute ethanol. Add diethyl malonate (1.1 eq) and stir. Cool the mixture and add the benzoyl chloride from Step 1 dissolved in an anhydrous solvent like toluene. Allow the reaction to proceed to completion.

-

Enamine Formation: React the β-ketoester with triethyl orthoformate in the presence of acetic anhydride to form an enol ether. This intermediate is then reacted directly with cyclopropylamine (1.1 eq) to yield the key enamine intermediate.

-

Cyclization: Treat the enamine intermediate with a suitable base, such as potassium carbonate or sodium hydride, in a high-boiling solvent like DMF or diphenyl ether. Heat the mixture to induce intramolecular cyclization, which occurs via nucleophilic attack of the amine onto the benzene ring, displacing the fluorine atom. This step forms the quinolone ring system.

-

Hydrolysis: Saponify the resulting ethyl ester using aqueous sodium hydroxide, followed by acidic workup to precipitate the final fluoroquinolone carboxylic acid.

Structure-Activity Relationship (SAR) Grounded in the Precursor

The choice of this compound as a starting material directly dictates the presence of two of the most critical substituents on the final fluoroquinolone scaffold.

-

The C-6 Fluorine Atom: Originating from the C-5 fluorine of the benzoic acid, this substituent is paramount. The fluorine atom dramatically increases the potency of the drug by enhancing its ability to inhibit bacterial DNA gyrase. It also improves the molecule's penetration through the bacterial cell membrane.

-

The C-7 N-methylpiperazinyl Group: This moiety, installed at the very beginning of the synthesis, plays a multifaceted role:

-

Antibacterial Spectrum: The piperazine ring is crucial for activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

-

Gram-Positive Activity: Alkylation of the N-4 position of the piperazine ring (in this case, with a methyl group) generally enhances activity against Gram-positive organisms.

-

Pharmacokinetics: This group influences the drug's absorption, distribution, metabolism, and excretion (ADME) profile, affecting properties like oral bioavailability and half-life.

-

The early and strategic incorporation of these groups via the benzoic acid precursor is a testament to the efficiency and foresight required in modern pharmaceutical synthesis.

Mechanism of Action

Fluoroquinolones function by trapping a covalent complex between bacterial topoisomerase enzymes (DNA gyrase and Topoisomerase IV) and the bacterial DNA. This ternary complex blocks the progression of the DNA replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.

Caption: Mechanism of fluoroquinolone action.

Conclusion

This compound is more than a simple intermediate; it is a strategic building block that embodies a highly efficient approach to fluoroquinolone synthesis. By incorporating the critical C-6 fluorine and C-7 N-methylpiperazinyl substituents at the outset, this precursor streamlines the manufacturing process and provides a direct route to potent antibacterial agents. Understanding its synthesis, reactivity, and the SAR implications of its embedded functional groups is essential for chemists and researchers dedicated to developing the next generation of anti-infective therapies. This convergent synthetic strategy highlights a key principle in drug development: intelligent precursor design is fundamental to the efficient creation of complex and effective pharmaceutical agents.

References

-

Química Orgánica. (2010, June 26). Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

Grohe, K., & Heitzer, H. (1987, May 26). Cycloaracylation of Enamines. Part 1. Synthesis of 4‐Quinolone‐3‐carboxylic Acids. Semantic Scholar. Available at: [Link]

-

Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". ResearchGate. Available at: [Link]

-

Syguda, A., & Wróbel, Z. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

VCU Scholars Compass. A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. Available at: [Link]

-

Kumar, D., et al. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: [Link]

-

Kumar, A., et al. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

-

Zhou, S. Q., et al. (1990). [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives]. PubMed. Available at: [Link]

-

Wikipedia. Benzoyl chloride. Available at: [Link]

-

Pharmacy 180. SAR of Quinolones. Available at: [Link]

-

SlideShare. (2022, May 24). Fluoroquinolones 24 may 22 slide sahre.pdf. Available at: [Link]

-

Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview. Available at: [Link]

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

NIH. (2023, August 30). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. Available at: [Link]

An In-Depth Technical Guide to Investigating the Mechanism of Action of Novel 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid Derivatives as Anticancer Agents

Introduction

The confluence of a fluorinated benzoic acid scaffold with a piperazine moiety has yielded numerous compounds with significant biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and can be crucial for interactions with biological targets. This guide focuses on a hypothetical novel derivative of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, designated here as Compound X , and provides a comprehensive framework for elucidating its mechanism of action as a potential anticancer agent. Drawing from established principles in drug discovery, this document will detail a logical, multi-stage experimental workflow designed to identify the molecular target of Compound X and characterize its effects on cancer cell pathophysiology. The overarching hypothesis guiding this investigation is that Compound X exerts its anticancer effects through the inhibition of a key signaling kinase, a common mechanism for compounds with similar structural motifs.

Part 1: Initial Phenotypic Assessment and Target Class Identification

The first phase of the investigation is to confirm the anticancer activity of Compound X across a panel of cancer cell lines and to gain initial insights into its broad mechanism of action. This stage focuses on observing the cellular consequences of treatment before delving into specific molecular targets.

Evaluating Antiproliferative Activity

The foundational experiment is to determine the potency of Compound X in inhibiting the growth of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[1][2][3] This assay measures the metabolic activity of cells, which in most cases correlates with cell viability.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT-116 colon carcinoma) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., ranging from 0.1 nM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of Compound X that inhibits cell growth by 50%.

Data Presentation: Antiproliferative Activity of Compound X

| Cell Line | Cancer Type | Compound X IC50 (µM) |

| A549 | Lung Carcinoma | Hypothetical Value |

| MCF-7 | Breast Carcinoma | Hypothetical Value |

| HCT-116 | Colon Carcinoma | Hypothetical Value |

| PC-3 | Prostate Carcinoma | Hypothetical Value |

Kinome Profiling: A Broad-Spectrum Approach to Target Identification

Given that many small molecule anticancer agents target protein kinases, a logical next step is to perform a broad kinome scan.[4][5][6] This will assess the ability of Compound X to inhibit a large panel of kinases, providing a preliminary indication of its selectivity and potential direct targets. Several commercial services offer kinome profiling against hundreds of kinases.

Experimental Workflow: Kinase Profiling

Caption: Workflow for identifying kinase targets of Compound X.

The results from the kinome scan will identify a shortlist of potential kinase targets that are significantly inhibited by Compound X. For the purpose of this guide, let us assume that the screen identifies the PI3K/AKT/mTOR pathway as a prime candidate, with significant inhibition of PI3Kα.

Part 2: Elucidating the Cellular Mechanism of Action

With a putative target pathway identified, the next phase is to characterize the cellular effects of Compound X in more detail, focusing on hallmarks of cancer such as apoptosis and cell cycle progression.

Induction of Apoptosis

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[7][8][9] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.[7][8][9][10]

Experimental Protocol: Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Treat a selected cancer cell line (e.g., A549) with Compound X at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[7][8]

Data Presentation: Apoptosis Induction by Compound X in A549 Cells

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound X (IC50, 24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound X (2x IC50, 24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Vehicle Control (48h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound X (IC50, 48h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound X (2x IC50, 48h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Cell Cycle Analysis

Inhibition of key signaling pathways often leads to arrest at specific phases of the cell cycle.[11][12][13] Cell cycle distribution can be analyzed by flow cytometry after staining cellular DNA with propidium iodide.[11][12][13][14]

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with Compound X as described for the apoptosis assay.

-

Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effect of Compound X on Cell Cycle Distribution in A549 Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound X (IC50, 24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound X (2x IC50, 24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Part 3: Target Validation and Signaling Pathway Analysis

This final stage of the in vitro investigation aims to confirm that Compound X directly engages its putative target (PI3Kα) and modulates the downstream signaling pathway.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Western blotting is a powerful technique to measure the expression and phosphorylation status of specific proteins within a signaling cascade.[15][16][17] If Compound X inhibits PI3K, we would expect to see a decrease in the phosphorylation of its downstream effectors, such as AKT and mTOR.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with Compound X for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control like β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proposed Signaling Pathway for Compound X

Caption: Proposed mechanism of Compound X inhibiting the PI3K/AKT/mTOR pathway.

Part 4: In Vivo Efficacy Assessment

To translate the in vitro findings into a more physiologically relevant context, the anticancer efficacy of Compound X should be evaluated in an animal model. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.

Subcutaneous Xenograft Model

Experimental Protocol: Xenograft Study

-

Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Compound X at two different doses, and a positive control drug). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period.

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot).

Data Presentation: In Vivo Antitumor Efficacy of Compound X

| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |

| Vehicle Control | Hypothetical Value | N/A |

| Compound X (Dose 1) | Hypothetical Value | Hypothetical Value |

| Compound X (Dose 2) | Hypothetical Value | Hypothetical Value |

| Positive Control | Hypothetical Value | Hypothetical Value |

Conclusion

This technical guide outlines a systematic and comprehensive approach to investigating the mechanism of action of a novel this compound derivative, Compound X, as an anticancer agent. By progressing from broad phenotypic screening to specific target validation and in vivo efficacy studies, researchers can build a robust data package that elucidates how the compound works at both the cellular and molecular levels. The proposed workflow, grounded in established methodologies, provides a clear and logical path for advancing promising new chemical entities in the drug discovery pipeline.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Inoue, T., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(2), 89-94.

- Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 979, 131-136.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

-

PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Flow Cytometry Core Facility, University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

- Dykes, D. J., et al. (1981). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. In Design of Models for Testing Cancer Chemotherapeutic Agents (pp. 1-15). Van Nostrand Reinhold.

-

Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

-

PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

-

National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

-

Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]

-

Springer Nature. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Retrieved from [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

-

PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]

-

Springer. (n.d.). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2021). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]

-

PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

PubMed Central. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]

-

bioRxiv. (2021). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]

-

eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]

-

PubMed. (n.d.). Novel anticancer drug discovery. Retrieved from [Link]

-

News-Medical.Net. (2025). New study reveals how anticancer drugs enter cancer cells. Retrieved from [Link]

-

Antimicrobial Agents and Chemotherapy. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid [cymitquimica.com]

- 5. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sparrow-chemical.com [sparrow-chemical.com]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

- 14. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]

A Strategic Guide to the Preliminary Biological Activity Screening of Novel Fluoroquinolone Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new antibacterial agents. Fluoroquinolones, a critical class of antibiotics, are not immune to this threat, prompting intensive research into novel precursors and derivatives to overcome existing resistance mechanisms. This technical guide provides a comprehensive, field-proven framework for the preliminary biological activity screening of newly synthesized fluoroquinolone precursors. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, establishing a self-validating workflow from initial antibacterial assessment to target engagement and preliminary safety profiling. Our objective is to equip researchers with the strategic insights and detailed methodologies required to efficiently identify and prioritize promising candidates for further development.

Foundational Principles: The Rationale for Screening

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the replication apparatus and generates lethal double-strand breaks.[1][2][3] The primary goal in synthesizing novel precursors is often to enhance potency against resistant strains, broaden the spectrum of activity, or improve safety profiles.

The preliminary screening cascade is a critical filtering process designed to rapidly identify compounds that possess the desired biological activity while deprioritizing those with unfavorable characteristics. A well-designed cascade maximizes resource efficiency by focusing on the most promising molecules.

The Screening Cascade: A Multi-Stage Strategy

A logical and phased approach is paramount. The screening process is best visualized as a funnel, where a large number of initial compounds are progressively narrowed down based on increasingly stringent criteria.

Caption: A logical workflow for preliminary screening of novel fluoroquinolone precursors.

Primary Screening: Quantifying Antibacterial Potency

The first critical step is to determine the intrinsic antibacterial activity of the synthesized precursors. The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Core Methodology: Broth Microdilution

The broth microdilution method is the gold standard for quantitative MIC determination, providing robust and reproducible data.[4][5] This method is readily adaptable for screening multiple compounds against various bacterial strains.

Rationale for Selection:

-

Quantitative Data: Provides a precise MIC value, which is more informative than the qualitative results from methods like disk diffusion.

-

Standardization: The protocol is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring inter-laboratory comparability.[6][7][8]

-

Throughput: The 96-well plate format is amenable to screening moderate numbers of compounds efficiently.[9]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Reagents:

-

Bacterial Strains: Use reference strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) for initial screening to ensure reproducibility.

-

Growth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per CLSI guidelines. The adjustment of Mg²⁺ and Ca²⁺ ions is critical as they can interfere with quinolone activity.

-

Compound Stock Solutions: Dissolve precursor compounds in a suitable solvent (typically DMSO) to a high concentration (e.g., 10 mg/mL).

-

-

Plate Preparation:

-

In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired screening concentration) to well 1.

-